molecular formula C21H24ClF3N4O2S B2486413 N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((1-(3-(dimethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide CAS No. 898434-50-9

N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((1-(3-(dimethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide

Cat. No. B2486413
CAS RN: 898434-50-9
M. Wt: 488.95
InChI Key: SPIVTTFTKKDJLP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of complex organic compounds often involves multi-step reactions, starting from basic building blocks to achieve the desired structure. For example, Elmuradov et al. (2011) synthesized 2,3-dimethyl-substituted pyrrolo[1,2-a]thieno[2,3-d]pyrimidin-4-ones by reacting 2,3-dimethyl-7,8-dihydropyrrolo[1,2-a]thieno[2,3-d]pyrimidin-4(6H)-ones with various aldehydes in the presence of NaOH (Elmuradov, Bozorov, & Shakhidoyatov, 2011).

Molecular Structure Analysis

The determination of molecular structures is crucial for understanding the properties and reactivity of a compound. Geng et al. (2023) discussed the synthesis and crystal structure analysis of triazine compounds, revealing insights into their molecular geometry through single-crystal X-ray diffraction and DFT studies (Geng et al., 2023).

Chemical Reactions and Properties

The reactivity of a compound is influenced by its functional groups and molecular structure. For instance, the synthesis and reaction of N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives with arylnitrile oxides to produce novel isoxazolines and isoxazoles were described by Rahmouni et al. (2014), showcasing the compound's versatility in cycloaddition reactions (Rahmouni et al., 2014).

Physical Properties Analysis

Physical properties such as melting point, boiling point, solubility, and crystal structure play a significant role in determining the applicability of a compound in various fields. The synthesis and structural determination of compounds can provide valuable information regarding these properties, as seen in the work by Subasri et al. (2016), who analyzed the crystal structures of acetamides to reveal their conformational behaviors (Subasri et al., 2016).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and functional group behavior, are essential for understanding a compound's potential applications and reactions. The synthesis and antimicrobial activity study of pyrimidinone and oxazinone derivatives fused with thiophene rings by Hossan et al. (2012) exemplify the examination of chemical properties through biological activity assessments (Hossan et al., 2012).

Scientific Research Applications

Radiosynthesis for Imaging

A novel series of compounds, including those similar in structure to the specified chemical, have been reported as selective ligands for the translocator protein (18 kDa), which is significant in medical imaging. For example, the synthesis and application of [18F]PBR111 as a radioligand for positron emission tomography (PET) imaging of the translocator protein highlight the compound's relevance in neuroimaging and the study of neuroinflammation. This application underscores the potential of such compounds in diagnosing and researching neurological diseases (Dollé et al., 2008).

Antimicrobial Activity

Research into derivatives of the specified chemical structure has shown promise in antimicrobial applications. For instance, the synthesis of novel heterocyclic compounds incorporating a similar chemical framework has demonstrated antibacterial and antifungal activities. These findings indicate potential for the development of new antimicrobial agents to combat infectious diseases (Nunna et al., 2014).

Insecticidal Activity

Modifications of chemicals closely related to the given structure have been explored for their insecticidal properties. The optimization of the molecule for increased activity against pests showcases the versatility of this chemical backbone in developing environmentally friendly pesticides with broad-spectrum efficacy (Samaritoni et al., 1999).

Synthesis of Novel Compounds

The chemical structure serves as a scaffold for the synthesis of a wide range of novel compounds with potential therapeutic applications. Studies have focused on generating structurally diverse libraries through various chemical reactions, highlighting the compound's utility in medicinal chemistry and drug discovery efforts. This includes the development of compounds with potential anti-inflammatory, analgesic, and antitumor activities (Roman, 2013).

Antitumor Activity

Derivatives of the chemical have shown promising results in antitumor activity screening, particularly against specific cancer cell lines. The synthesis of pyrimidiopyrazole derivatives and their evaluation in vitro illustrate the potential for developing new cancer therapies based on this chemical structure (Fahim et al., 2019).

properties

IUPAC Name

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[[1-[3-(dimethylamino)propyl]-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24ClF3N4O2S/c1-28(2)9-4-10-29-17-6-3-5-14(17)19(27-20(29)31)32-12-18(30)26-16-11-13(21(23,24)25)7-8-15(16)22/h7-8,11H,3-6,9-10,12H2,1-2H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPIVTTFTKKDJLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN1C2=C(CCC2)C(=NC1=O)SCC(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24ClF3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((1-(3-(dimethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide

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